molecular formula C18H19ClN6O3 B2739791 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876900-91-3

2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2739791
CAS RN: 876900-91-3
M. Wt: 402.84
InChI Key: UCXZHJDLQYDZGD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structure. It may also include information about the compound’s sources or applications .


Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the specific reactions used to create the compound, the conditions under which these reactions occur, and the yield of the compound .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound. This can include information about the compound’s bonds, its stereochemistry, and its conformation .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include information about the compound’s reactivity, its reaction mechanisms, and the products of its reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying the compound’s characteristics. This can include information about the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Dielectric Relaxation and AC Conductivity

This compound’s derivatives have been studied for their dielectric relaxation processes and AC conductivity, which are critical in the development of organic thin films used in sensors, organic solar cells, and organic light-emitting diodes (OLEDs). The ability to tailor these materials for specific electrical and optical characteristics makes them valuable for technological applications .

Uncoupler of Oxidative Phosphorylation

Compounds similar to the one have been used as uncouplers of oxidative phosphorylation. This process is significant in biological research, particularly in the study of metabolic processes and mitochondrial function .

Anticonvulsant Activity

Derivatives of this compound have shown potential in acting on voltage-gated sodium channels, exhibiting anticonvulsant activity. This application is particularly relevant in the development of treatments for seizure disorders .

Biological Potential of Indole Derivatives

While not directly related to the exact compound, indole derivatives, which share a similar structural motif, have a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which could suggest potential areas of application for the compound .

Inhibitors of Protein Kinase B (Akt)

Compounds with a similar structure have been identified as selective and orally active inhibitors of Protein Kinase B (Akt), an important component in signaling pathways regulating growth and survival. This has implications for cancer research, as inhibitors of PKB could serve as antitumor agents .

Chemical Availability for Research

The compound is available for purchase, indicating its use in various research applications. While specific uses are not detailed, the availability suggests ongoing research and potential new applications in scientific studies.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This can include information about the compound’s targets in the body, its effects on these targets, and its overall effects on the body .

Safety and Hazards

Safety and hazards information includes data about the compound’s toxicity, its potential health effects, and precautions that should be taken when handling it .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential applications, or effects on the body .

properties

IUPAC Name

2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-10-7-23(12-5-3-4-11(19)6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXZHJDLQYDZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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